REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[C:3]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]([CH3:10])[N:4]=1.[OH-:12].[Na+].OO>O>[F:11][CH:2]([F:1])[C:3]1[C:7]([C:8]([OH:12])=[O:9])=[CH:6][N:5]([CH3:10])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C=O)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C=O)C)F
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
130 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-neck 250 ml round bottomed flask was fitted with a magnetic stirrer
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |